Ethyl 3-amino-2-(cyclopentylmethyl)propanoate

Purity specification Quality control Procurement criteria

Ethyl 3-amino-2-(cyclopentylmethyl)propanoate (CAS 1247195-02-3) is a beta-amino acid ethyl ester featuring a cyclopentylmethyl substituent at the C2 position, with molecular formula C11H21NO2 and molecular weight 199.29 g/mol. It is supplied as a research-grade building block with a minimum purity specification of 95–98% depending on the vendor.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B15253163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-(cyclopentylmethyl)propanoate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1CCCC1)CN
InChIInChI=1S/C11H21NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h9-10H,2-8,12H2,1H3
InChIKeyPXKZLCDHBBYNPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-2-(Cyclopentylmethyl)Propanoate (CAS 1247195-02-3): Compound Class and Procurement-Relevant Identity


Ethyl 3-amino-2-(cyclopentylmethyl)propanoate (CAS 1247195-02-3) is a beta-amino acid ethyl ester featuring a cyclopentylmethyl substituent at the C2 position, with molecular formula C11H21NO2 and molecular weight 199.29 g/mol . It is supplied as a research-grade building block with a minimum purity specification of 95–98% depending on the vendor . The compound belongs to the broader class of beta-amino acid derivatives, which serve as versatile intermediates in medicinal chemistry for the synthesis of peptidomimetics, protease inhibitors, and chiral ligands [1].

Compound class Beta-amino acid ethyl ester with cyclopentylmethyl C2 substituent
Primary use Versatile building block for peptidomimetic and protease inhibitor synthesis
Key functionality Free primary amine (C3) + ethyl ester for orthogonal derivatization
Procurement note Research-grade purity; cyclopentylmethylene spacer provides conformational flexibility

Why Ethyl 3-Amino-2-(Cyclopentylmethyl)Propanoate Cannot Be Replaced by Generic Beta-Amino Ester Analogs


Generic substitution within the beta-amino ester class is unreliable because subtle variations in the ester alkyl group, amino group position, and cycloalkyl substitution pattern produce markedly divergent physicochemical properties and biological recognition profiles [1]. The ethyl ester moiety of the target compound confers distinct hydrolytic stability and lipophilicity relative to the methyl ester analog (CAS 1247744-05-3), while the cyclopentylmethylene spacer at C2 introduces conformational flexibility and steric bulk that differ fundamentally from direct cyclopentyl attachment (CAS 1263095-29-9) or amino-linked cyclopentyl variants (CAS 928788-22-1) . These structural differences translate into measurable divergence in receptor binding affinity, as demonstrated by the cyclopentylmethyl P2 substituent achieving low-micromolar EC50 values in antiviral protease inhibitor pharmacophores, in contrast to other cycloalkylmethyl variants [1].

Target compound
Ethyl ester with cyclopentyl-CH2- spacer
Free C3 primary amine (H-bond donor/acceptor)
Research-grade purity typically 98%
Analogs – may shift profile
! Methyl ester: faster hydrolysis, different lipophilicity
! Direct cyclopentyl (no CH2): reduced flexibility, altered target recognition
! N-linked cyclopentylamino: secondary amine changes pKa and reactivity
! Free carboxylic acid: zwitterionic, high water solubility, low membrane permeability

Quantitative Differentiation Evidence for Ethyl 3-Amino-2-(Cyclopentylmethyl)Propanoate vs. Closest Analogs


Purity Specification Advantage: 98% vs. 95% for Methyl Ester and Acid Congeners

The target compound is commercially available at 98% purity from Leyan (Product No. 1596882), representing a 3-percentage-point purity advantage over the methyl ester analog Methyl 3-amino-2-(cyclopentylmethyl)propanoate (CAS 1247744-05-3), which is consistently listed at 95% purity across multiple vendors including Ambeed and CymitQuimica . The free acid form 3-Amino-2-(cyclopentylmethyl)propanoic acid (CAS 910444-22-3) is also supplied at 95% purity from AKSci . This purity differential is relevant for applications requiring higher starting material fidelity in multi-step synthesis.

Purity specification
Cross-study comparable
98% (Leyan) vs. 95% (methyl ester & free acid)
Higher starting fidelity for multi-step synthesis
Vendor specifications; analytical method not uniform across suppliers
Purity specification Quality control Procurement criteria

Ethyl vs. Methyl Ester Differentiation: Molecular Weight Advantage for Lipophilic Intermediate Design

The ethyl ester (MW 199.29 g/mol) provides 14.03 g/mol higher molecular weight and increased lipophilicity compared to the methyl ester analog Methyl 3-amino-2-(cyclopentylmethyl)propanoate (MW 185.26 g/mol) . This difference is significant in the context of ester-based prodrug strategies, where ethyl esters generally exhibit slower hydrolytic cleavage rates than methyl esters, potentially altering pharmacokinetic profiles of derived conjugates [1]. The free carboxylic acid form (MW 171.24 g/mol) differs by 28.05 g/mol, representing a distinct ionization state that affects solubility and membrane permeability .

Ester alkyl identity
Class-level inference
Ethyl ester (MW 199.3) vs. methyl (185.3); Δ +14.0 g/mol
Ethyl esters may provide slower enzymatic hydrolysis in prodrug design
No experimental half-life data for this pair; QSPR modeling context
Ester prodrug design Lipophilicity modulation Molecular weight optimization

Cyclopentylmethyl as a Privileged P2 Fragment in Broad-Spectrum Antiviral Protease Inhibitors

In a systematic SAR study of α-ketoamide protease inhibitors, the cyclopentylmethyl P2 substituent (compound 11u) was identified as one of the two best near-equipotent P2 moieties alongside cyclohexylmethyl (compound 11r), both displaying low-micromolar EC50 values against enteroviruses, alphacoronaviruses, and betacoronaviruses in cell cultures [1]. The cyclohexylmethyl analog 11r achieved an outstanding EC50 of 0.4 nM against MERS-CoV in Huh7 cells with a selectivity index (SI = CC50/EC50) of 1.1 × 10^5 [2]. The flexible and lipophilic nature of the cyclopentylmethyl group was explicitly identified as the basis for its superior performance relative to more rigid or less lipophilic P2 substituents [1][2].

Antiviral P2 fragment
Class-level inference
Cyclopentylmethyl P2: low-µM EC50 vs. enteroviruses, alpha- and betacoronaviruses; cyclohexylmethyl analog 0.4 nM vs. MERS-CoV
Privileged pharmacophore for broad-spectrum antiviral protease inhibitor research
Data from α-ketoamide series; direct EC50 for 11u not disaggregated in abstract
Antiviral drug discovery Protease inhibitor Structure-activity relationship Cyclopentylmethyl pharmacophore

Structural Differentiation from Regioisomeric and Amino-Linked Cyclopentyl Analogs

The target compound features a C2 cyclopentylmethylene substituent directly attached to the propanoate backbone with a free primary amine at C3, distinguishing it from three closely related regioisomeric/structural analogs . Ethyl 3-amino-2-cyclopentylpropanoate (CAS 1263095-29-9) has the cyclopentyl group directly attached at C2 without a methylene spacer (MW 185.26 vs. 199.29), reducing conformational flexibility . Ethyl 3-(cyclopentylamino)propanoate (CAS 928788-22-1) incorporates the nitrogen within the cyclopentylamino motif, fundamentally altering the basicity and hydrogen-bonding capacity . (Rac)-3-(2-methyl-cyclopentylamino)-propanoic acid ethyl ester introduces a methyl substituent on the cyclopentyl ring, adding steric complexity [1].

Regioisomer differentiation
Cross-study comparable
CH2-cyclopentyl spacer & free NH2 vs. direct cyclopentyl (Δ +14.0 g/mol) or N-linked analog
Spacer enables reductive amination, amide coupling; primary amine orthogonal to ester
Structural comparison based on SMILES; no experimental pKa shift data
Regioisomer differentiation Chemotype comparison Beta-amino acid architecture

Cyclopentylmethyl Moiety as a Validated CaSR Agonist Pharmacophore in Cycloalkylamine Derivatives

Patent WO2010021351A1 discloses a series of cycloalkylamine derivatives as CaSR agonists, wherein compounds containing cyclopentylmethyl and related cycloalkylmethyl moieties demonstrated excellent CaSR activating action along with favorable oral absorption, metabolic stability, and water solubility [1]. The patent specifically exemplifies ethyl ester-containing cycloalkylamine derivatives with cyclopentyl substitution patterns that overlap structurally with the target compound's pharmacophoric elements [1]. While the patent does not disclose EC50 values for the exact target compound, it establishes the cyclopentylmethyl-ethyl ester architecture as a validated template for CaSR-targeted drug discovery in hyperparathyroidism, renal osteodystrophy, and hypercalcemia [1][2].

CaSR pharmacophore
Class-level inference
WO2010021351A1 claims cyclopentylmethyl-ethyl ester template with CaSR activation & favorable oral absorption
Patent-validated template for calcimimetic lead generation; no EC50 for exact compound
CaSR agonism data from patent examples; requires independent validation
Calcium-sensing receptor CaSR agonist Cycloalkylamine pharmacophore Therapeutic patent

Physicochemical Differentiation: LogD and pKa Profile of the Free Acid Form as a Comparator Baseline

The free acid counterpart 3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride (CAS 1311314-24-5) has computationally predicted pKa (acid) of 4.28, LogD (pH 7.4) of -1.03, and LogP of -1.03 [1]. These values indicate that at physiological pH, the free acid form exists predominantly as a zwitterion with high aqueous solubility (>50 mg/mL as the hydrochloride salt) but limited passive membrane permeability . In contrast, the ethyl ester target compound, lacking the ionizable carboxylic acid, is expected to exhibit substantially higher LogD (estimated >1.5 based on the 14 g/mol MW increase and removal of the charged carboxylate) and enhanced membrane permeability, consistent with classical ester prodrug principles [2]. This physicochemical divergence directly impacts the selection of the ethyl ester for cell-permeable probe design versus the free acid for aqueous biochemistry applications.

Physicochemical divergence
Class-level inference
Ethyl ester: estimated LogD >1.5 (pH 7.4); free acid LogD −1.03, solubility >50 mg/mL
Ester preferred for cell-permeable probe design; acid for aqueous biochemistry
Computational prediction for free acid; ester LogD not experimentally confirmed
Physicochemical properties Lipophilicity Ionization state ADME prediction

High-Value Application Scenarios for Ethyl 3-Amino-2-(Cyclopentylmethyl)Propanoate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Broad-Spectrum Antiviral Protease Inhibitors Incorporating the Cyclopentylmethyl P2 Pharmacophore

Based on the demonstration that cyclopentylmethyl as a P2 substituent yields low-micromolar EC50 values against enteroviruses, alphacoronaviruses, and betacoronaviruses [1], ethyl 3-amino-2-(cyclopentylmethyl)propanoate serves as a direct synthetic precursor for incorporating this privileged fragment into α-ketoamide or related peptidomimetic protease inhibitor scaffolds. The free primary amine at C3 enables amide coupling to P3 capping groups, while the ethyl ester can be selectively hydrolyzed to the carboxylic acid for further derivatization or retained as a prodrug moiety. Procurement of the 98% purity grade is recommended to minimize purification burden during multi-step inhibitor synthesis.

Calcimimetic Drug Discovery: CaSR Agonist Lead Generation Using Patent-Validated Cycloalkylamine Templates

Patent WO2010021351A1 establishes the cyclopentylmethyl-ethyl ester architecture as a validated CaSR agonist pharmacophore with favorable oral absorption, metabolic stability, and water solubility [2]. Ethyl 3-amino-2-(cyclopentylmethyl)propanoate provides a direct entry point for synthesizing novel CaSR agonists targeting hyperparathyroidism, renal osteodystrophy, and hypercalcemia. The primary amine can be functionalized via reductive amination or amide formation to generate diverse cycloalkylamine derivatives for SAR exploration.

Chemical Biology: Design of Cell-Permeable Beta-Amino Acid Probes vs. Aqueous Biochemistry Tools

The ethyl ester form (estimated LogD >1.5 at pH 7.4) is the preferred procurement choice for cell-based assays requiring passive membrane permeability, while the free acid/hydrochloride salt (LogD = -1.03, aqueous solubility >50 mg/mL) is better suited for biochemical assays in aqueous buffer [3][4]. Researchers should explicitly select the ester or acid form based on the intended experimental context, as the >2.5 log unit difference in predicted LogD is expected to produce markedly different cellular uptake and intracellular concentration profiles.

Organic Synthesis: Orthogonal Protection Strategies Leveraging Ethyl Ester and Primary Amine Functionality

The combination of a primary alkyl amine (C3-NH2) and an ethyl ester in the target compound enables sequential, orthogonal derivatization strategies not possible with the methyl ester or free acid congeners. The ethyl ester can withstand selective N-Boc protection conditions that would hydrolyze the more labile methyl ester, and the primary amine permits site-selective reductive amination, sulfonamide formation, or amide coupling without competing ester aminolysis . This orthogonal reactivity profile makes the 98% purity ethyl ester the preferred building block for complex molecule synthesis requiring sequential functional group manipulations.

Application
Selection Property
Validation Focus
Antiviral protease inhibitor synthesis (P2 pharmacophore incorporation)
Cyclopentylmethyl fragment with free amine for amide coupling; ethyl ester as latent acid
Protease inhibition assay context; P2 SAR with peptidomimetic scaffolds
Calcimimetic lead generation (CaSR-targeted research)
Patent-validated cycloalkylamine template; primary amine for diversification
CaSR activation assay; oral absorption and metabolic stability screening
Cell-permeable beta-amino acid probe design
Ethyl ester (predicted LogD >1.5) for passive membrane permeability
Intracellular concentration profiling; permeability assay (PAMPA/Caco-2)
Orthogonal protection strategy in complex molecule synthesis
Ethyl ester stability under N-Boc conditions; free NH2 for selective coupling
Orthogonal derivatization sequence validation; reaction condition screening
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